3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, a thiophene ring, and a cyclopentyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of thiophene-2-carboxylic acid with cyclopentylamine to form the corresponding amide. This intermediate is then subjected to sulfonation using trifluoromethanesulfonic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thenoyltrifluoroacetone: A compound with a similar trifluoromethyl group and thiophene ring, used as a chelating agent and inhibitor of cellular respiration.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Another compound with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide is unique due to its combination of a cyclopentyl moiety with a thiophene ring and a trifluoromethyl group. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3,3,3-trifluoro-N-(1-thiophen-2-ylcyclopentyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2S2/c13-12(14,15)7-9-20(17,18)16-11(5-1-2-6-11)10-4-3-8-19-10/h3-4,8,16H,1-2,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHPJRGQTKIZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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